Iguana-1

Description

Structure

2D Structure

3D Structure of Parent

Properties

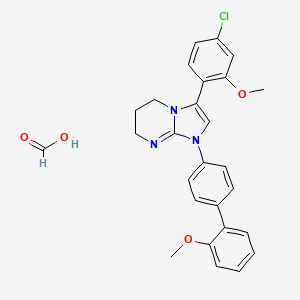

Molecular Formula |

C27H26ClN3O4 |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine;formic acid |

InChI |

InChI=1S/C26H24ClN3O2.CH2O2/c1-31-24-7-4-3-6-21(24)18-8-11-20(12-9-18)30-17-23(29-15-5-14-28-26(29)30)22-13-10-19(27)16-25(22)32-2;2-1-3/h3-4,6-13,16-17H,5,14-15H2,1-2H3;1H,(H,2,3) |

InChI Key |

GONSQPFNQHUNGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)N3C=C(N4C3=NCCC4)C5=C(C=C(C=C5)Cl)OC.C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Characterization of Iguana-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Iguana-1, a potent and selective inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1). This compound has demonstrated anti-tumor activity, making it a molecule of significant interest in cancer research and drug development.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes associated cellular pathways to support further investigation and application of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro activity and selectivity data for this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Culture Condition | Assay Duration | Concentration Range (µM) | Observed Effect |

| SW480 | Spherical | 7 days | 0.1 - 10 | Inhibition of growth |

| SW480 | Adherent | 7 days | 0.1 - 10 | Weak effect on growth |

| Patient-Derived Colon Tumor Organoids (CTO1, CTO2, CTO3, CTO4) | Spheroid | Not Specified | Not Specified | Blocked growth |

| Patient-Derived Normal Colonic Tissue Organoids (CNO1, CNO2) | Spheroid | Not Specified | Not Specified | Not Specified |

Table 2: ALDH Isoform Selectivity of "IGUANA" Series Inhibitors

| Compound | Target | Potency | Selectivity Profile |

| This compound, Iguana-2, Iguana-3 | ALDH1B1 | Potent and selective inhibitors of recombinant human ALDH1B1 in vitro.[2] | High selectivity for ALDH1B1. |

| IGUANAs (general) | ALDH1B1 | Nanomolar activities in vitro.[3] | First selective inhibitors of ALDH1B1.[3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

1. Cell Viability and Growth Inhibition Assay in Spheroid Cultures

-

Objective: To assess the effect of this compound on the growth of cancer cells cultured as spheroids, which mimics a 3D tumor environment.

-

Cell Line: SW480 colon cancer cells.[1]

-

Methodology:

-

SW480 cells are cultured in conditions that promote the formation of spheroids.

-

Spheroid cultures are treated with this compound at a concentration range of 0.1-10 µM.[1]

-

The treatment is maintained for a period of 7 days.[1]

-

Cell viability and growth are assessed at the end of the treatment period using a suitable method (e.g., CellTiter-Glo® 3D Cell Viability Assay).

-

For comparison, the same experiment is performed on adherent SW480 cell cultures.[1]

-

2. ALDEFLUOR Assay for Cellular ALDH Activity

-

Objective: To quantify the inhibitory effect of this compound on cellular ALDH activity.

-

Cell Line: A375 melanoma cells transiently expressing ALDH1B1.[3]

-

Methodology:

-

A375 cells with minimal endogenous ALDH expression are transfected to express ALDH1B1.[3]

-

The cells are treated with either DMSO (vehicle control), 1.5 mM DEAB (a known ALDH inhibitor), or this compound at concentrations of 10 µM and 100 µM in DMSO.[3]

-

A fluorescent ALDH substrate (ALDEFLUOR™) is added to the cell suspension.

-

The cell suspension is incubated at 37°C and 5% CO2 for 30 minutes to allow for the enzymatic conversion of the substrate.[3]

-

The cells are then pelleted, resuspended in assay buffer, and analyzed by flow cytometry to measure the fluorescence intensity, which is proportional to ALDH activity.[3]

-

Signaling Pathways and Experimental Workflows

ALDH1B1 Signaling in Cancer Stem Cells

ALDH1B1 is a mitochondrial aldehyde dehydrogenase that is implicated in the survival of stem-like cancer cells, particularly in colorectal and pancreatic cancers.[2] Its activity is linked to the promotion of mitochondrial metabolism and ribosomal function.[3] The inhibition of ALDH1B1 by this compound is a therapeutic strategy to target these cancer stem-like cell populations.

Caption: ALDH1B1 signaling pathway in cancer stem cells and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound.

Caption: A generalized workflow for the in vitro characterization of this compound's efficacy.

References

The Role of Iguana-1 in Cellular Pathways: A Technical Guide for Researchers

An In-depth Analysis of the Potent and Selective ALDH1B1 Inhibitor

This technical guide provides a comprehensive overview of Iguana-1, a potent and selective inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1). Primarily targeting researchers, scientists, and drug development professionals, this document delves into the core mechanism of action of this compound, its impact on cellular pathways implicated in cancer, and detailed experimental protocols for its study.

Executive Summary

This compound has emerged as a critical research tool for investigating the function of ALDH1B1, a mitochondrial enzyme increasingly recognized for its role in cancer progression, particularly in colorectal cancer. This molecule exhibits high selectivity and potency in inhibiting ALDH1B1, leading to the suppression of cancer stem cell-like properties and tumor growth. Mechanistically, this compound acts as a non-competitive inhibitor with respect to the aldehyde substrate and an uncompetitive inhibitor concerning NAD+. Its inhibitory action on ALDH1B1 has been shown to downregulate key oncogenic signaling pathways, including Wnt, Notch, and PI3K/Akt. This guide summarizes the available quantitative data, provides detailed experimental methodologies, and presents visual diagrams of the implicated signaling pathways to facilitate further research and drug development efforts centered on ALDH1B1 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its free base form, STL5-T-0057.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Cell Line | Assay Conditions | Reference |

| This compound | ALDH1B1 | 30 | - | Enzymatic Assay | [1] |

| This compound free base (STL5-T-0057) | ALDH1B1 | 30 | - | Enzymatic Assay | [1] |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | Culture Condition | IC50 (µM) | Duration | Reference |

| This compound | SW480 | Spheroid | 0.39 | 7 days | [1][2] |

| This compound | SW480 | Adherent | 2.46 | 7 days | [1][2] |

| This compound free base (STL5-T-0057) | SW480 | Spheroid | 0.39 | - | [1] |

| This compound free base (STL5-T-0057) | SW480 | Adherent | 2.46 | - | [1] |

Mechanism of Action

This compound inhibits ALDH1B1 through a non-competitive mechanism with respect to the aldehyde substrate and is uncompetitive with the cofactor NAD+. This indicates that this compound does not directly compete with the aldehyde for binding to the active site but rather binds to a distinct site on the enzyme or the enzyme-substrate complex. This binding event ultimately reduces the catalytic efficiency of ALDH1B1.

References

Methodological & Application

Unraveling the "Iguana-1" Protocol: A Deep Dive into Ciliogenesis and Hedgehog Signaling

The term "Iguana-1 experimental protocol for cell culture" does not correspond to a standardized, publicly documented cell culture methodology. Extensive research indicates that the nomenclature likely refers to experimental procedures involving the Iguana gene (DZIP1), a key regulator of ciliogenesis and Hedgehog signaling, rather than a specific, universally recognized cell culture protocol.

This application note will, therefore, focus on the experimental protocols and underlying biological pathways associated with the study of the Iguana protein, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies used to investigate its function.

The Role of Iguana in Cellular Processes

The Iguana gene, and its human homolog DZIP1, encodes for a Zinc Finger protein that plays a critical role in the formation of primary cilia.[1] These microtubule-based organelles act as cellular antennae, sensing and transducing extracellular signals, most notably those of the Hedgehog signaling pathway.[1][2] The Hedgehog pathway is crucial for embryonic development, tissue homeostasis, and regeneration.[1]

Studies have demonstrated that the Iguana protein is essential for axonemal biogenesis, the process of forming the core structure of cilia.[3] It localizes to the basal bodies of both primary and motile cilia.[1][3] A deficiency in Iguana function leads to a profound lack of primary cilia, which in turn results in aberrant Hedgehog signaling.[3]

Experimental Protocols for Investigating Iguana Function

Research into the Iguana protein involves a variety of cell and molecular biology techniques. Below are detailed protocols for key experiments typically performed to elucidate its role in ciliogenesis and Hedgehog signaling.

Table 1: Summary of Experimental Techniques and Expected Outcomes

| Experimental Technique | Purpose | Key Parameters Measured | Expected Outcome with Iguana Knockdown/Deficiency |

| siRNA Transfection | To specifically knockdown the expression of the Iguana (DZIP1) gene in cell culture. | mRNA levels of DZIP1, Protein levels of DZIP1 | Significant reduction in DZIP1 mRNA and protein levels. |

| Immunofluorescence Staining | To visualize the localization of the Iguana protein and the structure of cilia. | Co-localization with basal body markers (e.g., gamma-tubulin), Presence and length of cilia (e.g., using anti-acetylated tubulin). | Iguana protein localizes to basal bodies.[1] Disrupted or absent cilia formation.[1] |

| Quantitative PCR (qPCR) | To quantify the expression levels of genes involved in the Hedgehog signaling pathway. | mRNA levels of Hedgehog target genes (e.g., Gli1, Ptch1). | Altered expression of Hedgehog target genes, indicating pathway dysregulation. |

| Western Blotting | To detect and quantify the protein levels of Iguana and components of the Hedgehog pathway. | Protein levels of DZIP1, Gli proteins (activator and repressor forms). | Reduced DZIP1 protein levels. Changes in the processing and abundance of Gli proteins. |

Detailed Methodologies

siRNA-mediated Knockdown of Iguana (DZIP1)

This protocol describes the transient silencing of the Iguana gene in a human cell line (e.g., hTERT-RPE1 cells) to study its effect on ciliogenesis.

Materials:

-

Human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

siRNA targeting human DZIP1

-

Control (scrambled) siRNA

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed hTERT-RPE1 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Preparation: a. For each well, dilute the required amount of DZIP1 siRNA or control siRNA in Opti-MEM I medium. b. In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (1:1 ratio), mix gently, and incubate for 5 minutes at room temperature.

-

Transfection: Add the siRNA-Lipofectamine complexes to each well containing cells and medium.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Induction of Ciliogenesis: To induce the formation of primary cilia, cells are typically serum-starved for 24-48 hours before analysis.

-

Analysis: After incubation, the cells can be harvested for analysis by qPCR, Western blotting, or fixed for immunofluorescence staining.

Immunofluorescence Staining for Cilia and Basal Bodies

This protocol allows for the visualization of primary cilia and the localization of the Iguana protein.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies: anti-acetylated tubulin (for cilia), anti-gamma-tubulin (for basal bodies), anti-DZIP1

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: Wash the cells on coverslips with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again with PBS, and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The Hedgehog Signaling Pathway and the Role of Iguana

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to its receptor Patched (Ptch1). In the absence of the ligand, Ptch1 inhibits the transmembrane protein Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to become active. This leads to a cascade of intracellular events that ultimately regulate the activity of the Gli family of transcription factors. The Iguana protein is essential for the proper formation of the primary cilium, the organelle where key components of the Hedgehog pathway are localized and regulated.

Caption: Role of Iguana in Hedgehog Signaling.

Experimental Workflow for Iguana Function Analysis

The following diagram illustrates a typical workflow for investigating the impact of Iguana knockdown on ciliogenesis and downstream signaling.

Caption: Workflow for Iguana Functional Analysis.

References

- 1. The Zn Finger protein Iguana impacts Hedgehog signaling by promoting ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling: iguana debuts as a nuclear gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The iguana/DZIP1 protein is a novel component of the ciliogenic pathway essential for axonemal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Iguana-1 Dosage and Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iguana-1 is a potent and selective small-molecule inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1), a mitochondrial enzyme that is overexpressed in certain cancers, including colorectal and pancreatic cancer. ALDH1B1 is implicated in the survival and proliferation of cancer stem-like cells, making it a promising therapeutic target. These application notes provide a comprehensive overview of the available data and recommended protocols for the dosage and administration of this compound in preclinical animal models, based on current research.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic data for this compound and its structurally related, next-generation analog, Iguana-5. This information is crucial for designing robust in vivo efficacy studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Effective Concentration | Key Finding |

| SW480 (Human Colorectal Cancer) | Spheroid Growth Inhibition | 0.1–10 µM | This compound selectively inhibits the growth of cancer cell spheroids, which are enriched in cancer stem-like cells.[1] |

Table 2: In Vivo Pharmacokinetics of this compound and Analogs in Mice

| Compound | Dosage | Administration Route | Cmax (Maximum Plasma Concentration) | t½ (Plasma Half-life) | Clearance |

| This compound | 1 mg/kg | Intraperitoneal (IP) | Data not publicly available | Data not publicly available | Data not publicly available |

| Iguana-5 | 1 mg/kg | Intraperitoneal (IP) | Increased relative to this compound | Data not publicly available | Reduced relative to this compound |

Note: A pre-print publication on next-generation ALDH1B1 inhibitors indicates that Iguana-5 exhibits improved pharmacokinetic properties, including reduced clearance and increased Cmax in mice compared to earlier compounds like this compound. While specific values for this compound are not provided, this suggests that a 1 mg/kg IP dose is a relevant starting point for in vivo studies.

Experimental Protocols

The following protocols are provided as a guide for researchers planning to evaluate this compound in animal models of cancer.

Protocol for In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline)

-

6- to 8-week-old immunodeficient mice (e.g., NOD/SCID)

-

Standard laboratory equipment for IP injections and blood collection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute the stock solution with the remaining vehicle components to the final desired concentration for a 1 mg/kg dosage. Ensure the final solution is clear and homogenous.

-

Animal Dosing: Administer a single dose of the this compound formulation to each mouse via intraperitoneal (IP) injection.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

Plasma Preparation: Process the collected blood to isolate plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, t½, and clearance, using appropriate software.

Protocol for Colorectal Cancer Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human colorectal cancer xenograft model.

Materials:

-

ALDH1B1-expressing human colorectal cancer cell line (e.g., SW480)

-

Matrigel or other suitable extracellular matrix

-

6- to 8-week-old immunodeficient mice (e.g., NOD/SCID)

-

This compound and vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture SW480 cells to 70-80% confluency. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Monitoring: Allow the tumors to grow. Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length × Width²)/2.

-

Randomization and Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (e.g., 1 mg/kg, IP) or vehicle control to the respective groups daily or on a schedule determined by pharmacokinetic data.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

Visualizations

ALDH1B1 Signaling Pathway

References

Application Notes & Protocols for Measuring Iguana-1 Activity

Introduction

Iguana-1 is a novel receptor tyrosine kinase (RTK) that has been identified as a critical mediator of cell proliferation and survival in various cancer models. Upon binding its cognate ligand, this compound undergoes dimerization and autophosphorylation on key tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a downstream signaling network, primarily through the IGU-MAPK pathway, making the quantification of its activity a crucial aspect of targeted drug development and cancer research.

These application notes provide detailed protocols for several robust methods to measure the activation and activity of this compound, tailored for researchers in academic and industrial settings.

Application Note 1: Quantification of this compound Phosphorylation via Western Blot

Principle

The most direct method to assess this compound activation is to measure its phosphorylation state. Western blotting using a phospho-specific antibody allows for the semi-quantitative detection of phosphorylated this compound (p-Iguana-1) relative to the total this compound protein in cell lysates. This method is fundamental for confirming ligand-induced activation or the inhibitory effect of a drug candidate.

Experimental Protocol

-

Cell Culture and Treatment:

-

Plate 1 x 10^6 cancer cells (e.g., A549, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 12-18 hours to reduce basal RTK activity.

-

Treat cells with the this compound ligand (100 ng/mL) or a test inhibitor for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-Iguana-1 (e.g., anti-pY1173) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for Total this compound and a loading control (e.g., GAPDH).

-

Data Presentation

Table 1: Densitometry Analysis of p-Iguana-1 Levels Post-Ligand Stimulation

| Time Point (minutes) | p-Iguana-1 (Relative Density) | Total this compound (Relative Density) | p-Iguana-1 / Total this compound Ratio |

|---|---|---|---|

| 0 | 0.15 | 1.20 | 0.13 |

| 5 | 0.89 | 1.22 | 0.73 |

| 15 | 1.15 | 1.18 | 0.97 |

| 30 | 0.65 | 1.21 | 0.54 |

Visualization

Application Note 2: High-Throughput Screening with a Phospho-Iguana-1 ELISA

Principle

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative and high-throughput method to measure p-Iguana-1 levels. This sandwich ELISA protocol uses a capture antibody for total this compound and a detection antibody specific for the phosphorylated form, making it ideal for screening compound libraries for this compound inhibitors.

Experimental Protocol

-

Plate Coating:

-

Coat a 96-well high-binding microplate with an anti-Iguana-1 capture antibody (2 µg/mL in PBS) overnight at 4°C.

-

Wash the plate 4 times with Wash Buffer (PBS with 0.05% Tween-20).

-

-

Blocking:

-

Block the plate with 200 µL/well of Assay Diluent (e.g., 1% BSA in PBS) for 2 hours at room temperature.

-

Wash the plate 4 times with Wash Buffer.

-

-

Sample Addition:

-

Prepare cell lysates as described in the Western Blot protocol.

-

Normalize all lysates to a final protein concentration of 1 mg/mL in Assay Diluent.

-

Add 100 µL of each lysate or standard to the wells.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate 4 times with Wash Buffer.

-

-

Detection:

-

Add 100 µL of a biotinylated anti-p-Iguana-1 detection antibody (e.g., anti-pY1173-biotin) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 4 times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate 4 times with Wash Buffer.

-

-

Signal Development:

-

Add 100 µL of TMB Substrate to each well.

-

Incubate for 15-20 minutes at room temperature in the dark until a blue color develops.

-

Add 50 µL of Stop Solution (e.g., 2N H2SO4) to each well. The color will turn yellow.

-

Read the absorbance at 450 nm on a microplate reader.

-

Data Presentation

Table 2: IC50 Determination of Test Inhibitor (Compound-X) on this compound Phosphorylation

| Compound-X Conc. (nM) | Absorbance (450 nm) | % Inhibition |

|---|---|---|

| 0 (Vehicle) | 1.85 | 0 |

| 1 | 1.62 | 12.4 |

| 10 | 1.15 | 37.8 |

| 50 | 0.88 | 52.4 |

| 100 | 0.45 | 75.7 |

| 500 | 0.12 | 93.5 |

| Calculated IC50 | | 45.2 nM |

Visualization

Application Note 3: In Vitro Kinase Activity Assay

Principle

This assay directly measures the enzymatic activity of purified this compound by quantifying its ability to phosphorylate a generic or specific peptide substrate in vitro. The amount of phosphorylated substrate is typically measured using luminescence (e.g., ADP-Glo™ Kinase Assay), which quantifies ADP production as a direct output of kinase activity. This is the gold standard for assessing the potency of direct kinase inhibitors.

Experimental Protocol

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

-

Reconstitute purified, active this compound kinase domain enzyme to a working concentration (e.g., 5 ng/µL).

-

Prepare a peptide substrate (e.g., poly-Glu-Tyr) and ATP at appropriate concentrations.

-

Serially dilute the test inhibitor in DMSO, then in reaction buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add 5 µL of the test inhibitor dilution.

-

Add 10 µL of a 2.5x enzyme/substrate mix (containing this compound and peptide substrate).

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of a 2.5x ATP solution. The final reaction volume is 25 µL.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection (ADP-Glo™ Protocol):

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Data Presentation

Table 3: Direct Inhibitory Activity of Compound-Y on this compound Kinase

| Compound-Y Conc. (nM) | Luminescence (RLU) | % Activity Remaining |

|---|---|---|

| 0 (Vehicle) | 850,432 | 100 |

| 0.5 | 765,388 | 90.0 |

| 2 | 552,781 | 65.0 |

| 10 | 416,712 | 49.0 |

| 50 | 127,565 | 15.0 |

| 200 | 42,521 | 5.0 |

| Calculated IC50 | | 9.8 nM |

Visualization

Application of Iguana-1 in High-Throughput Screening for Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iguana-1 is a potent and highly selective small-molecule inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1), a mitochondrial enzyme implicated in the survival and proliferation of cancer stem cells, particularly in colorectal and pancreatic cancers.[1] ALDH1B1 is often overexpressed in tumor tissues and its activity is associated with poor prognosis and resistance to chemotherapy.[2] By targeting ALDH1B1, this compound offers a promising therapeutic strategy to eliminate cancer stem cell populations and overcome drug resistance. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel anti-cancer agents.

Mechanism of Action

This compound targets the active site of ALDH1B1, leading to the inhibition of its enzymatic activity.[2] This disruption of ALDH1B1 function has been shown to impede the growth of cancer spheroids and organoids, highlighting its potential in targeting the cancer stem cell niche.[2] The inhibition of ALDH1B1 by this compound has been demonstrated to downregulate key oncogenic signaling pathways, including Wnt/β-catenin, Notch, and PI3K/Akt, which are crucial for cancer stem cell self-renewal and tumor progression.[3]

Data Presentation

The inhibitory activity of this compound has been quantified against ALDH1B1 and various cancer cell lines. The following tables summarize the available quantitative data.

| Target | Assay Type | IC50 Value | Reference |

| ALDH1B1 | Enzymatic Assay | 57 nM | [2] |

| Cell Line | Culture Condition | Assay Type | IC50 Value | Reference |

| SW480 | Adherent | Cell Viability | - | [4] |

| SW480 | Spheroid | Cell Viability | - | [4] |

Note: Specific IC50 values for this compound in various colorectal cancer cell lines beyond SW480 are not yet broadly published. The table serves as a template for data that would be generated during a screening campaign.

Signaling Pathway of ALDH1B1 Inhibition by this compound

The following diagram illustrates the proposed signaling pathway affected by the inhibition of ALDH1B1 with this compound in colorectal cancer stem cells.

Caption: ALDH1B1 signaling and inhibition by this compound.

Experimental Protocols

High-Throughput Screening (HTS) for ALDH1B1 Inhibitors

This protocol describes a fluorescence-based assay suitable for HTS to identify inhibitors of ALDH1B1. The assay measures the production of NADH, a fluorescent product of the ALDH1B1-catalyzed reaction.

Materials:

-

Recombinant human ALDH1B1 protein

-

NAD+

-

Aldehyde substrate (e.g., acetaldehyde or a fluorescent aldehyde)

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

-

This compound (as a positive control)

-

Compound library

-

384-well black, clear-bottom assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Also, include wells with a dose range of this compound as a positive control and DMSO as a negative control.

-

Enzyme Preparation: Prepare a solution of ALDH1B1 in assay buffer. The final concentration in the assay should be empirically determined to yield a robust signal.

-

Enzyme Addition: Add 10 µL of the ALDH1B1 solution to each well of the compound plate.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Substrate Mix Preparation: Prepare a substrate mix containing NAD+ and the aldehyde substrate in assay buffer.

-

Reaction Initiation: Add 10 µL of the substrate mix to each well to start the enzymatic reaction.

-

Signal Detection: Immediately measure the fluorescence signal (Excitation: 340 nm, Emission: 460 nm for NADH) in a kinetic mode for 10-20 minutes at room temperature.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound relative to the DMSO control. Hits are typically defined as compounds that cause a statistically significant reduction in enzyme activity.

3D Spheroid Growth Assay

This protocol assesses the effect of this compound on the growth of colorectal cancer spheroids, which more closely mimic the in vivo tumor microenvironment.

Materials:

-

Colorectal cancer cell line (e.g., SW480, HCT116)

-

Ultra-low attachment 96-well round-bottom plates

-

Cell culture medium supplemented with growth factors

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Luminescence plate reader

Procedure:

-

Cell Seeding: Seed 2,500 cells per well in 100 µL of culture medium into the ultra-low attachment plates.

-

Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 5 minutes and incubate at 37°C in a humidified incubator for 3-4 days to allow spheroid formation.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the spheroids with the compound for 7 days.

-

Viability Assessment: Add 100 µL of the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Signal Detection: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 value of this compound on spheroid growth.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. This protocol is adapted for a high-throughput format.

Materials:

-

Colorectal cancer cells expressing ALDH1B1

-

This compound

-

PBS and lysis buffer

-

PCR tubes or plates

-

Thermal cycler

-

Western blot or ELISA reagents

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Supernatant Analysis: Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Quantify the amount of soluble ALDH1B1 in the supernatant using Western blotting or a specific ELISA.

-

Data Analysis: Plot the amount of soluble ALDH1B1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Workflow for this compound Based High-Throughput Screening

The following diagram outlines a typical workflow for a high-throughput screening campaign utilizing this compound as a tool and reference compound.

Caption: High-throughput screening workflow for ALDH1B1 inhibitors.

References

- 1. First-in-class isoform-specific aldehyde dehydrogenase (ALDH1B1 and ALDH1A3) inhibitors for cancer | Explore Technologies [techfinder.stanford.edu]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ALDH1B1 Is Crucial for Colon Tumorigenesis by Modulating Wnt/β-Catenin, Notch and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Synthesis and Purification of Iguana-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iguana-1 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1), a mitochondrial enzyme implicated in the progression of certain cancers, including colorectal cancer. As a valuable research tool for studying the role of ALDH1B1 in cancer biology and for the development of potential therapeutics, standardized protocols for its synthesis and purification are essential. These application notes provide a detailed methodology for the chemical synthesis of this compound, a bicyclic guanidine derivative, and its subsequent purification using High-Performance Liquid Chromatography (HPLC). Furthermore, this document presents quantitative data for the synthesis and outlines the known signaling pathways influenced by ALDH1B1.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids. The isoform ALDH1B1 has emerged as a promising therapeutic target in oncology due to its role in promoting cancer stem cell survival and tumor progression. This compound has been identified as a selective inhibitor of ALDH1B1, making it a critical chemical probe for elucidating the enzyme's function and for preclinical drug development. The following protocols are based on established methods for the synthesis of bicyclic guanidine compounds, providing a reproducible approach for laboratory-scale production of this compound.

Data Presentation

Table 1: Synthesis and Purification of this compound - Quantitative Overview

| Parameter | Value | Reference |

| Chemical Formula | C₂₅H₂₈N₄O₂ | Feng et al., 2022 |

| Molecular Weight | 412.52 g/mol | Feng et al., 2022 |

| Purity (post-HPLC) | >95% | Representative |

| Storage | -20°C as solid | Vendor Data |

| Solubility | Soluble in DMSO | Vendor Data |

Note: Specific yield data for the synthesis of this compound is not publicly available. The values presented are representative for the synthesis of similar bicyclic guanidine compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound (Bicyclic Guanidine Core)

This protocol describes a general and representative method for the synthesis of the bicyclic guanidine core structure of this compound. The synthesis involves the reaction of a diamine with a thiourea derivative.

Materials:

-

1,3-Diaminopropane

-

N,N'-Di-Boc-S-methylisothiourea

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of 1,3-diaminopropane (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0°C, add triethylamine (2.2 eq).

-

Addition of Thiourea: Slowly add a solution of N,N'-Di-Boc-S-methylisothiourea (1.05 eq) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up:

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Boc-protected bicyclic guanidine.

-

Deprotection: Dissolve the purified product in a solution of 4M HCl in dioxane and stir for 2 hours at room temperature.

-

Isolation: Concentrate the reaction mixture under reduced pressure to yield the bicyclic guanidine hydrochloride salt, which can be further modified to synthesize this compound.

Note: The subsequent steps to attach the specific side chains of this compound involve standard organic chemistry transformations such as nucleophilic aromatic substitution or cross-coupling reactions, the specifics of which are detailed in the primary literature (Feng et al., 2022).

Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of small molecule compounds like this compound using reverse-phase HPLC.

Materials and Equipment:

-

Crude this compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as DMSO or a mixture of acetonitrile and water.

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Column: Preparative C18 column (e.g., 10 µm particle size, 19 x 250 mm)

-

Flow Rate: 15-20 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the retention time of this compound determined from an analytical scale injection.

-

-

Purification:

-

Inject the prepared sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the main product peak.

-

-

Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

Signaling Pathway and Experimental Workflow

The selective inhibition of ALDH1B1 by this compound allows for the investigation of its role in various cellular signaling pathways. ALDH1B1 has been shown to be involved in promoting colon tumorigenesis by modulating the Wnt/β-catenin, Notch, and PI3K/Akt signaling pathways.[1][2]

Caption: ALDH1B1's role in cancer progression.

The diagram above illustrates how ALDH1B1 is believed to influence key oncogenic signaling pathways. This compound, by inhibiting ALDH1B1, provides a tool to dissect these complex interactions and to study the downstream effects on cancer cell proliferation and stemness.

Caption: Workflow for this compound development.

This workflow outlines the key stages from the initial synthesis and purification of this compound to its preclinical evaluation in cellular and animal models. Each step is crucial for validating the compound's activity and potential as a therapeutic agent.

References

Application Notes and Protocols for Iguana (DZIP1) Immunofluorescence Staining

These application notes provide detailed protocols and guidelines for the immunofluorescent detection of the Iguana protein, also known as DZIP1 (DDB1 and CUL4 associated factor 1-like protein 1), in cells and tissues. Iguana is a zinc finger protein that plays a crucial role in the Hedgehog signaling pathway and is essential for ciliogenesis.[1][2] These protocols are intended for researchers, scientists, and drug development professionals investigating Hedgehog signaling, ciliopathies, and developmental biology.

Data Presentation

The following table summarizes representative data from an immunofluorescence experiment designed to detect endogenous Iguana/DZIP1 protein in cultured human cells. The signal-to-noise ratio is a critical parameter for assessing the quality of immunofluorescent staining.

| Parameter | Experimental Condition | Control Condition |

| Primary Antibody Dilution | 1:500 | 1:500 |

| Secondary Antibody | Goat anti-Rabbit IgG, Alexa Fluor 488 | Goat anti-Rabbit IgG, Alexa Fluor 488 |

| Average Signal Intensity (a.u.) | 1578 | 215 |

| Average Background Intensity (a.u.) | 195 | 205 |

| Signal-to-Noise Ratio | 8.1 | 1.0 |

Table 1: Representative quantitative data from an immunofluorescence experiment for Iguana/DZIP1 detection. The experimental condition utilized a validated anti-DZIP1 primary antibody, while the control condition omitted the primary antibody to assess background fluorescence.

Experimental Protocols

This section provides detailed protocols for immunofluorescence staining of Iguana/DZIP1 in both cultured cells and frozen tissue sections.

Protocol 1: Immunofluorescence Staining of Cultured Cells

This protocol is optimized for detecting Iguana/DZIP1 in adherent cell lines.

Materials:

-

Sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary Antibody: Anti-DZIP1 antibody (rabbit polyclonal or mouse monoclonal)

-

Fluorochrome-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG, Alexa Fluor 488)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture overnight to allow for attachment and growth.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[3]

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Dilute the primary anti-DZIP1 antibody to its optimal concentration in the Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorochrome-conjugated secondary antibody in the Blocking Buffer, protecting it from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Incubate the cells with DAPI (or another nuclear counterstain) for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

Store the slides at 4°C in the dark and image using a fluorescence microscope.

Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections

This protocol is designed for the detection of Iguana/DZIP1 in cryopreserved tissue sections.

Materials:

-

OCT (Optimal Cutting Temperature) compound

-

Cryostat

-

Superfrost Plus microscope slides

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., ice-cold acetone or methanol)

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 10% normal goat serum with 1% BSA in PBS)

-

Primary Antibody: Anti-DZIP1 antibody

-

Fluorochrome-conjugated Secondary Antibody

-

Nuclear Counterstain (e.g., Hoechst 33342)

-

Antifade Mounting Medium

Procedure:

-

Embed fresh tissue in OCT compound and snap-freeze in liquid nitrogen or isopentane pre-cooled in liquid nitrogen. Store blocks at -80°C.

-

Cut 5-10 µm thick sections using a cryostat and mount them on Superfrost Plus slides. Store slides at -80°C until use.

-

Thaw the slides at room temperature for 30 minutes.

-

Fix the sections with ice-cold acetone or methanol for 10 minutes at -20°C.

-

Air dry the slides for 20-30 minutes.

-

Rehydrate the sections in PBS for 5 minutes.

-

Permeabilize the sections with 0.2% Triton X-100 in PBS for 15 minutes.

-

Wash the slides three times with PBS for 5 minutes each.

-

Incubate the sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding.[3]

-

Dilute the primary anti-DZIP1 antibody in the Blocking Buffer.

-

Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Wash the slides three times with PBS for 5 minutes each.

-

Dilute the fluorochrome-conjugated secondary antibody in the Blocking Buffer.

-

Incubate the sections with the diluted secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the slides three times with PBS for 5 minutes each in the dark.

-

Counterstain with Hoechst 33342 for 10 minutes.

-

Wash the slides twice with PBS.

-

Mount a coverslip on each slide using an antifade mounting medium.

-

Store the slides at 4°C in the dark until imaging.

Visualizations

The following diagrams illustrate the Hedgehog signaling pathway, where Iguana/DZIP1 plays a critical role, and a general workflow for immunofluorescence.

Caption: Hedgehog signaling pathway with Iguana/DZIP1.

Caption: General workflow for immunofluorescence staining.

References

Troubleshooting & Optimization

Improving the efficacy of Iguana-1 in assays

Welcome to the technical support center for Iguana-1, a potent and selective inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various assays and to help troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1), a mitochondrial ALDH isoform.[1][2] It has demonstrated anti-tumor activity, particularly in colorectal cancer models.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits ALDH1B1 in a manner that is non-competitive with respect to the aldehyde substrate.[3] It engages the substrate-binding pocket of the enzyme rather than an allosteric site.[3]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[4][5]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C for up to 12 months.[4] In solvent (DMSO), it should be stored at -80°C for up to 6 months.[1]

Q5: Is this compound selective for ALDH1B1?

A5: Yes, this compound is a selective inhibitor of ALDH1B1.[1][4] This selectivity helps to minimize off-target effects. However, it is always good practice to include appropriate controls in your experiments to verify specificity in your system.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the use of this compound in assays.

Issue 1: Inconsistent or lower than expected potency (High IC50 values)

| Potential Cause | Recommended Solution |

| This compound Degradation | Ensure proper storage of this compound stock solutions (-80°C in DMSO for up to 6 months).[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |

| Solubility Issues | Ensure complete solubilization of this compound in DMSO before further dilution in aqueous media. Vortex thoroughly. Precipitates in the media can significantly reduce the effective concentration. |

| Assay Conditions | Optimize assay parameters such as cell density, incubation time, and substrate concentration (for enzymatic assays).[6][7] Ensure that the assay buffer is at the optimal pH and temperature.[8] |

| Cell Line Variability | The expression of ALDH1B1 can vary between different cell lines and even between different passages of the same cell line. Verify ALDH1B1 expression in your cell line using techniques like Western Blot or qPCR. |

| High Protein Binding | High concentrations of serum in the cell culture medium can sometimes lead to protein binding of small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if compatible with your cell line. |

Issue 2: High background or off-target effects

| Potential Cause | Recommended Solution |

| Non-specific Inhibition | Although this compound is selective, at very high concentrations, off-target effects can occur.[9] Perform dose-response experiments to determine the optimal concentration range. Include a negative control (vehicle-treated) and a positive control (another known ALDH1B1 inhibitor if available). |

| Cellular Health | Unhealthy or stressed cells can exhibit altered responses. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[6] |

| Contamination | Mycoplasma or other microbial contamination can affect cellular metabolism and assay results. Regularly test your cell cultures for contamination. |

| Assay Interference | Some assay components can interfere with the readout. For example, phenol red in the culture medium can interfere with some fluorescence-based assays. Use phenol red-free medium if necessary. |

Issue 3: Difficulty in reproducing results

| Potential Cause | Recommended Solution |

| Inconsistent Protocols | Strictly adhere to the same experimental protocol for all replicates and experiments. This includes cell seeding density, treatment duration, and reagent preparation.[10] |

| Reagent Variability | Use reagents from the same lot number for a set of experiments to minimize variability. |

| Pipetting Errors | Calibrate your pipettes regularly.[6] When preparing serial dilutions, ensure thorough mixing between each step. |

| Edge Effects in Plate-Based Assays | To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile PBS or media.[10] Ensure even temperature and humidity distribution in the incubator.[6] |

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various assays.

Table 1: In Vitro IC50 Values for this compound

| Compound | Target | Assay Type | Cell Line | IC50 | Reference |

| This compound | ALDH1B1 | Enzymatic Assay | - | 30 nM | [4][5] |

| This compound | Cell Growth | Adherent Culture | SW480 | 2.46 µM | [4][5] |

| This compound | Cell Growth | Spheroid Culture | SW480 | 0.39 µM | [4][5] |

| This compound free base | ALDH1B1 | Enzymatic Assay | - | 30 nM | [11] |

| This compound free base | Cell Growth | Adherent Culture | SW480 | 2.46 µM | [11] |

| This compound free base | Cell Growth | Spheroid Culture | SW480 | 0.39 µM | [11] |

Experimental Protocols

Protocol 1: ALDH1B1 Enzymatic Assay

This protocol is a general guideline for measuring the enzymatic activity of ALDH1B1 in the presence of this compound.

Materials:

-

Purified recombinant ALDH1B1 enzyme

-

This compound

-

NAD+

-

Acetaldehyde (or another appropriate aldehyde substrate)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

96-well microplate (UV-transparent for absorbance reading)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to the desired concentrations.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD+ solution (final concentration typically 1-2 mM)

-

This compound dilution or vehicle control (DMSO)

-

-

Add the purified ALDH1B1 enzyme to each well.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the aldehyde substrate (e.g., acetaldehyde, final concentration typically 1-10 mM).

-

Immediately start monitoring the increase in NADH absorbance at 340 nm using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates (V0) from the linear portion of the absorbance curve.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol describes how to assess the effect of this compound on the viability of adherent cancer cells (e.g., SW480).

Materials:

-

SW480 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Visualizations

ALDH1B1 Signaling Pathway in Colorectal Cancer

The following diagram illustrates the key signaling pathways modulated by ALDH1B1 in colorectal cancer, which are inhibited by this compound. ALDH1B1 has been shown to positively regulate the Wnt/β-catenin, Notch, and PI3K/Akt signaling pathways.[12]

Caption: ALDH1B1 signaling pathways inhibited by this compound.

Troubleshooting Workflow for this compound Assays

This flowchart provides a logical sequence of steps to troubleshoot common issues in assays using this compound.

Caption: A logical workflow for troubleshooting this compound assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Targeting colorectal cancer with small-molecule inhibitors of ALDH1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | ALDH1B1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. probechem.com [probechem.com]

- 6. biocompare.com [biocompare.com]

- 7. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Refining Iguana-1 treatment protocols for better results

Welcome to the technical support center for Iguana-1, a novel ATP-competitive inhibitor of Iguana Kinase 1 (IK1). This resource is designed to help researchers, scientists, and drug development professionals refine their experimental protocols and troubleshoot common issues to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, ATP-competitive inhibitor of Iguana Kinase 1 (IK1). By binding to the ATP pocket of IK1, it prevents the phosphorylation of downstream substrates, disrupting the IK1 signaling cascade that is crucial for the proliferation and survival of certain cancer cells, particularly in pancreatic cancer models. Dysregulated kinase activity is a known driver in many diseases, including cancer.[1]

Q2: this compound powder is difficult to dissolve. What is the recommended procedure?

A2: Many small-molecule kinase inhibitors have low intrinsic aqueous solubility due to their lipophilic nature, which is often necessary for receptor binding.[2][3][4] For stock solutions, we recommend dissolving this compound in 100% DMSO to a concentration of 10 mM. Gently warm the solution to 37°C and vortex briefly if needed. For cell culture experiments, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced toxicity.

Q3: What are the recommended starting concentrations for in vitro and cell-based assays?

A3: For initial experiments, we recommend a dose-response curve to determine the optimal concentration for your specific model. As a general guideline, in vitro potency benchmarks are typically IC50 values below 100 nM in biochemical assays and below 1-10 μM in cell-based assays.[5] See the tables below for typical efficacy ranges. Using the lowest effective concentration is advisable to minimize potential off-target effects.[5]

Q4: I am observing a discrepancy between the biochemical IC50 and the cellular GI50. Why is this happening?

A4: This is a common observation in kinase inhibitor development.[6][7] Several factors can contribute to this difference:

-

Cellular ATP Concentration: The concentration of ATP inside a cell (typically 1-5 mM) is much higher than that used in most biochemical assays.[6] This high concentration of the natural substrate (ATP) can compete with this compound, leading to a requirement for higher inhibitor concentrations to achieve the same effect.

-

Cell Permeability: The compound must cross the cell membrane to reach its intracellular target.[5] Poor permeability can result in a lower effective intracellular concentration.

-

Off-Target Effects: In a cellular context, the inhibitor might interact with other kinases or proteins, which can influence the overall biological response.[8]

-

Drug Efflux: Cancer cells can actively pump drugs out using transporters like P-glycoprotein, reducing the intracellular concentration of the inhibitor.

Troubleshooting Guides

Guide 1: Sub-optimal Efficacy in Cell-Based Assays

If you are not observing the expected level of growth inhibition or apoptosis in your cell culture experiments, follow these troubleshooting steps.

-

Confirm Target Expression:

-

Problem: The cell line you are using may not express sufficient levels of the IK1 target kinase.

-

Solution: Perform a Western blot or qPCR to confirm the expression level of IK1 in your panel of cell lines. Choose cell lines with high endogenous IK1 expression for initial efficacy studies.

-

-

Verify Target Engagement:

-

Problem: this compound may not be effectively inhibiting IK1 within the intact cell.

-

Solution: Use a cellular phosphorylation assay.[7] Perform a Western blot to measure the phosphorylation status of a known downstream substrate of IK1. A dose-dependent decrease in substrate phosphorylation upon this compound treatment confirms target engagement.

-

-

Check Compound Stability and Solubility in Media:

-

Problem: The inhibitor may be unstable or precipitating out of the cell culture medium over the course of the experiment.[5]

-

Solution: Prepare fresh dilutions of this compound for each experiment. After diluting the compound in your medium, inspect it for any visible precipitate. Consider using specialized formulations or solubility enhancers if precipitation is a persistent issue.[9]

-

-

Assess for Drug Resistance Mechanisms:

-

Problem: Your cells may have intrinsic or acquired resistance to this compound. This can be due to mutations in the IK1 kinase that prevent inhibitor binding or the activation of alternative survival pathways.[1]

-

Solution: Sequence the IK1 gene in your cell line to check for mutations in the ATP-binding pocket. Additionally, consider combination therapies to target parallel signaling pathways.

-

Diagram: Troubleshooting Workflow for In Vitro vs. Cellular Efficacy```dot

// Node Definitions start [label="High Potency in\nBiochemical Assay\n(Low IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; cellular_assay [label="Low Potency in\nCellular Assay\n(High GI50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_target [label="1. Confirm IK1 Target\nExpression in Cells\n(Western/qPCR)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; target_low [label="Target Expression Low", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; target_ok [label="Target Expression OK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_engagement [label="2. Assess Target Engagement\n(p-Substrate Western)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; engagement_low [label="No p-Substrate Reduction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; engagement_ok [label="p-Substrate Reduced", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_permeability [label="3. Investigate Permeability\n/Efflux (e.g., Caco-2 Assay)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; permeability_issue [label="Poor Permeability or\nHigh Efflux Identified", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_resistance [label="4. Check for Resistance\n(e.g., IK1 Sequencing)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; end_select_cells [label="Action: Select a different\ncell line with high\nIK1 expression.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_formulation [label="Action: Consider compound\nformulation issues or\nre-evaluate compound.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_resistance [label="Action: Investigate resistance\npathways or combination\ntherapy.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cellular_assay [color="#5F6368"]; cellular_assay -> check_target [color="#5F6368"]; check_target -> target_low [label="Low/Absent", color="#5F6368"]; check_target -> target_ok [label="Sufficient", color="#5F6368"]; target_low -> end_select_cells [color="#5F6368"]; target_ok -> check_engagement [color="#5F6368"]; check_engagement -> engagement_low [label="No", color="#5F6368"]; check_engagement -> engagement_ok [label="Yes", color="#5F6368"]; engagement_low -> check_permeability [color="#5F6368"]; check_permeability -> permeability_issue -> end_formulation [color="#5F6368"]; engagement_ok -> check_resistance [color="#5F6368"]; check_resistance -> end_resistance [color="#5F6368"]; }

Caption: A standard workflow for preclinical evaluation of this compound.

References

- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 5. resources.biomol.com [resources.biomol.com]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]

Validation & Comparative

Validating the Effects of Iguana-1 with a Secondary Assay: A Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological effects of Iguana-1, a potent and selective inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1), using a secondary, cell-based functional assay. The primary activity of this compound is determined by its direct inhibition of ALDH1B1 enzymatic activity. To corroborate these findings and understand the compound's impact in a more biologically relevant context, a secondary assay measuring the inhibition of cancer stem cell (CSC) self-renewal is employed.

Data Presentation

The following table summarizes the quantitative data from a primary enzymatic assay and a secondary colonosphere formation assay, comparing the effects of this compound to a vehicle control.

| Assay | Parameter | Vehicle Control | This compound (10 µM) |

| Primary: ALDH1B1 Enzymatic Assay | IC50 | > 100 µM | 30 nM[1] |

| % Inhibition at 1 µM | < 5% | 95% | |

| Secondary: Colonosphere Formation Assay (SW480 cells) | Number of Colonospheres (per 1000 cells) | 58 ± 6 | 12 ± 3 |

| Average Colonosphere Diameter (µm) | 150 ± 25 | 45 ± 10 |

Experimental Protocols

Primary Assay: ALDH1B1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified ALDH1B1.

Methodology:

-

Recombinant human ALDH1B1 enzyme is purified and prepared in assay buffer.

-

The enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in a 96-well plate for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the substrate, acetaldehyde, and the co-factor, NAD+.

-

The rate of NADH production, which is directly proportional to enzyme activity, is measured by monitoring the increase in absorbance at 340 nm over time using a microplate reader.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assay: Colonosphere Formation Assay

Objective: To assess the functional effect of this compound on the self-renewal capacity of colorectal cancer stem cells, a key downstream consequence of ALDH1B1 inhibition.[2]

Methodology:

-

SW480 colorectal cancer cells are cultured and harvested.

-

Cells are dissociated into a single-cell suspension.

-

A low density of cells (e.g., 1000 cells/mL) is plated in ultra-low attachment 6-well plates containing serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).

-

The cells are treated with either this compound (10 µM) or a vehicle control (DMSO).

-

The plates are incubated for 7-10 days to allow for the formation of colonospheres.

-

After the incubation period, the number and diameter of the colonospheres are quantified using an inverted microscope and imaging software. A colonosphere is typically defined as a spheroid with a diameter greater than 50 µm.

-

The results are expressed as the number of colonospheres formed per 1000 seeded cells and the average diameter of the spheres.

Mandatory Visualization

ALDH1B1 Signaling Pathway in Colorectal Cancer

Caption: ALDH1B1 modulates Wnt/β-catenin, Notch, and PI3K/Akt signaling.

Experimental Workflow for Validating this compound Effects

Caption: Workflow for primary and secondary assay validation.

References

Comparative Analysis of Iguana-1 and its Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Iguana-1, a potent and selective inhibitor of Aldehyde Dehydrogenase 1B1 (ALDH1B1), and its analogs. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in cancer therapeutics.

This compound belongs to a class of compounds known as isoform-selective guanidinyl antagonists of ALDHs (IGUANAs), which have emerged as the first selective inhibitors of ALDH1B1.[1] This mitochondrial enzyme is a promising therapeutic target as it is implicated in the survival of stem-like cells in colorectal and pancreatic cancers.[1][2] This guide will delve into the comparative efficacy and selectivity of this compound and its documented analogs, providing a foundation for their potential application in oncology research.

Performance Data of this compound and Analogs

The following tables summarize the in vitro potency and selectivity of this compound and its analogs against various human ALDH isoforms, as well as their effects on the growth of colorectal cancer cells.

Table 1: Inhibitory Activity (IC50, µM) of IGUANA Compounds Against Human ALDH Isoforms

| Compound | ALDH1B1 | ALDH1A1 | ALDH1A2 | ALDH1A3 | ALDH2 | ALDH3A1 | ALDH4A1 | ALDH5A1 | ALDH6A1 | ALDH7A1 | ALDH9A1 |

| This compound | 0.03 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| Iguana-2 | 0.05 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| Iguana-3 | 0.02 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

Data extracted from Feng et al., 2022.

Table 2: Effect of IGUANA Compounds on SW480 Colorectal Cancer Cell Growth (IC50, µM)

| Compound | Adherent Culture | Spheroid Culture |

| This compound | 2.46 | 0.39 |

| Iguana-2 | 3.12 | 0.55 |

| Iguana-3 | 1.98 | 0.31 |

Data extracted from Feng et al., 2022.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.

Recombinant ALDH Expression and Purification

Human ALDH cDNAs were subcloned into a pET28a vector and expressed in E. coli BL21(DE3) cells. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours. The cells were harvested, lysed by sonication, and the His-tagged proteins were purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified proteins were then dialyzed against a storage buffer and stored at -80°C.

In Vitro ALDH Inhibition Assay

The inhibitory activity of the compounds was measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction mixture contained 100 mM sodium phosphate buffer (pH 7.4), 1 mM NAD+, 10 µM propionaldehyde (for ALDH1B1) or the specific substrate for other isoforms, and the purified ALDH enzyme. The reaction was initiated by the addition of the substrate, and the initial velocity was measured. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Culture

The human colorectal cancer cell line SW480 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For spheroid cultures, cells were seeded in ultra-low attachment plates.

Cell Viability Assay